2-Methyl-1-(4-methylbenzene-1-sulfonyl)-1,2-dihydro-3H-indol-3-one
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Overview
Description
2-Methyl-1-(4-methylbenzene-1-sulfonyl)-1,2-dihydro-3H-indol-3-one is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to an indole moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-1,2-dihydro-3H-indol-3-one typically involves multiple steps, starting with the preparation of the indole core. One common method involves the reaction of 4-methylbenzene-1-sulfonyl chloride with an indole derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is stirred at a controlled temperature to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(4-methylbenzene-1-sulfonyl)-1,2-dihydro-3H-indol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
2-Methyl-1-(4-methylbenzene-1-sulfonyl)-1,2-dihydro-3H-indol-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-1,2-dihydro-3H-indol-3-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. Additionally, the indole moiety can interact with various biological pathways, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzene-1-sulfonyl chloride: A precursor in the synthesis of the compound.
1-Methyl-1H-imidazole-4-sulfonyl chloride: Another sulfonyl chloride derivative with different biological activities.
1-Methyl-1H-pyrazole-4-sulfonyl chloride:
Uniqueness
2-Methyl-1-(4-methylbenzene-1-sulfonyl)-1,2-dihydro-3H-indol-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61153-68-2 |
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Molecular Formula |
C16H15NO3S |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-methyl-1-(4-methylphenyl)sulfonyl-2H-indol-3-one |
InChI |
InChI=1S/C16H15NO3S/c1-11-7-9-13(10-8-11)21(19,20)17-12(2)16(18)14-5-3-4-6-15(14)17/h3-10,12H,1-2H3 |
InChI Key |
SEHACMGBFGTYPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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